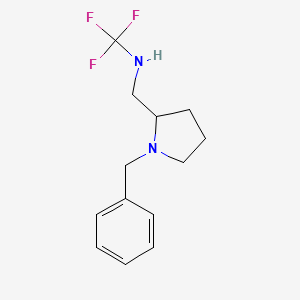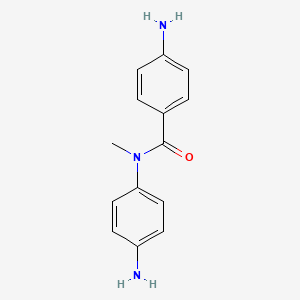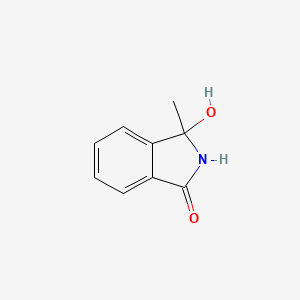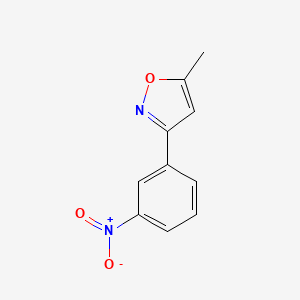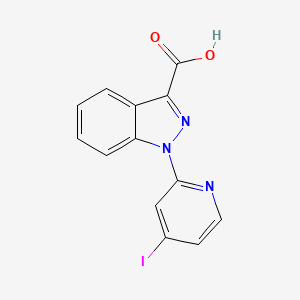
1-(4-Iodo-2-pyridyl)indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indazole core substituted with a carboxylic acid group and an iodine atom on the pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via coupling reactions, such as Suzuki or Stille coupling.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The iodine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium or copper, and specific temperature and pressure conditions to facilitate the reactions.
Aplicaciones Científicas De Investigación
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain protein kinases, affecting cell signaling pathways involved in cell growth and proliferation.
Comparación Con Compuestos Similares
1-(4-Iodo-2-pyridinyl)-1h-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Iodo-2-pyridinyl)-4-methylpiperazine: This compound also contains an iodine-substituted pyridine ring but differs in its core structure and functional groups.
3-(4-Iodo-2-pyridinyl)-1,2,4-thiadiazol-5-amine: This compound features a thiadiazole ring instead of an indazole ring, leading to different chemical and biological properties.
Methanone, (4-iodo-2-pyridinyl)-1-piperidinyl-: This compound has a piperidine ring and a methanone group, making it distinct from the indazole-based structure.
Propiedades
Fórmula molecular |
C13H8IN3O2 |
|---|---|
Peso molecular |
365.13 g/mol |
Nombre IUPAC |
1-(4-iodopyridin-2-yl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8IN3O2/c14-8-5-6-15-11(7-8)17-10-4-2-1-3-9(10)12(16-17)13(18)19/h1-7H,(H,18,19) |
Clave InChI |
KOZPQUHSTAMLBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2C3=NC=CC(=C3)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


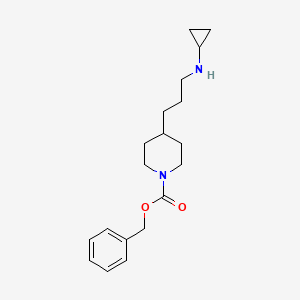
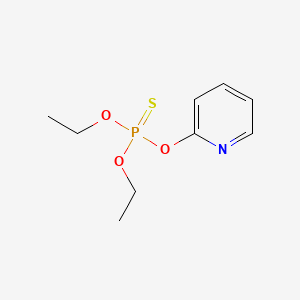
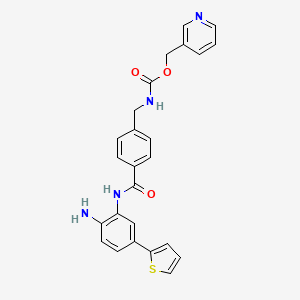

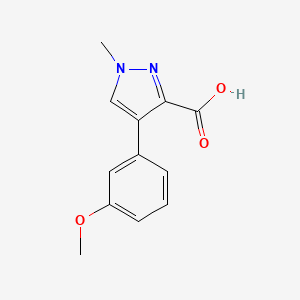
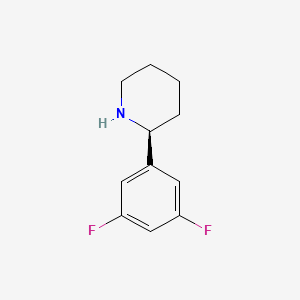
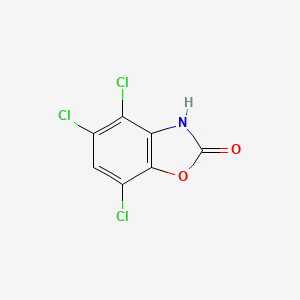
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
